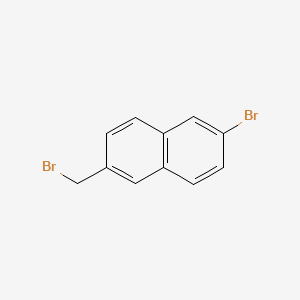
2-溴-6-(溴甲基)萘
描述
“2-Bromo-6-(bromomethyl)naphthalene” is an organic compound with the molecular formula C11H9Br . It is used as a starting material in various chemical syntheses .
Synthesis Analysis
“2-Bromo-6-(bromomethyl)naphthalene” can be synthesized from “Methyl 6-bromo-2-naphthoate” which undergoes an aromatic Finkelstein reaction followed by hydrolysis to afford "6-iodo-2-naphthoic acid" . It can also be employed as a starting material in the synthesis of “2-(fluoromethyl)naphthalene”, “2-naphthylmethyl azide”, “2-naphthalenecarboxaldehyde”, “diselenide”, “bis(2-naphthalenylmethyl)”, and "1H-1,2,3-triazole, 4,4′-(1,4-phenylene)bis[1-(2-naphthalenylmethyl)]" .Molecular Structure Analysis
The molecular structure of “2-Bromo-6-(bromomethyl)naphthalene” consists of a naphthalene core with a bromomethyl group attached at the 2-position . The molecular weight of the compound is 221.09 .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be used as a starting material in the synthesis of “2-(fluoromethyl)naphthalene”, “2-naphthylmethyl azide”, “2-naphthalenecarboxaldehyde”, “diselenide”, “bis(2-naphthalenylmethyl)”, and "1H-1,2,3-triazole, 4,4′-(1,4-phenylene)bis[1-(2-naphthalenylmethyl)]" .Physical And Chemical Properties Analysis
The compound has a boiling point of 213 °C/100 mmHg and a melting point of 51-54 °C . It is recommended to be stored at a temperature of 2-8°C .科学研究应用
1. 合成溴代萘二酐衍生物
2-溴-6-(溴甲基)萘是合成核取代1,4,5,8-萘二酰亚胺(cNDIs)的前体,该化合物在材料和超分子化学中具有应用。已经开发出高效的方法来获得2-溴和2,6-二溴-1,4,5,8-萘二酐衍生物,表明该化合物在化学合成过程中的重要性(Ping, 2012)。
2. 超交联聚合物吸附剂的开发
在聚合物吸附剂领域,已经研究了2-溴-6-(溴甲基)萘衍生物。例如,使用2-萘酚和溴乙烷制备了一种新型超交联聚合物吸附剂LM-6,展示了2-溴-6-(溴甲基)萘在增强水溶液中通过氢键和物理相互作用提高吸附能力方面的作用(Yuan et al., 2008)。
3. DNA的交联活性
相关化合物2,6-双(溴甲基)萘在DNA上表现出显著的交联活性。已发现它在微生物致突变性研究中具有独特的行为,可能形成类似顺铂的链内交联。这突显了它在遗传研究和治疗中的潜在用途(Higashi et al., 2009)。
4. 有机合成和药物开发
2-溴-6-(溴甲基)萘是合成各种非甾体抗炎药物(如那布美通和萘普生)的重要中间体。它在为制药化合物开发更安全、更高效的合成程序方面起着关键作用(Xu & He, 2010)。
安全和危害
“2-Bromo-6-(bromomethyl)naphthalene” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
作用机制
Target of Action
It is known that brominated compounds often interact with various biological targets, including proteins and enzymes, by forming covalent bonds .
Mode of Action
2-Bromo-6-(bromomethyl)naphthalene is a brominated compound that can participate in various chemical reactions. One of the most common reactions involving brominated compounds is the Suzuki-Miyaura cross-coupling reaction . In this reaction, the bromine atom in the compound acts as a leaving group, allowing the carbon it was attached to form a bond with another carbon atom . This reaction is often used to create carbon-carbon bonds, a fundamental process in organic synthesis .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including those involving carbon-carbon bond formation . These reactions can lead to the synthesis of complex organic molecules, which can have various downstream effects depending on the specific context of the reaction .
Pharmacokinetics
The compound’s bromine atoms could potentially enhance its lipophilicity, which could influence its absorption and distribution
Result of Action
Given its potential to participate in carbon-carbon bond-forming reactions, it could potentially influence the synthesis of various organic molecules within cells . The specific effects would likely depend on the context of the reaction and the other molecules involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-(bromomethyl)naphthalene. For example, the compound’s reactivity could be influenced by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s stability could be affected by exposure to light or heat .
生化分析
Biochemical Properties
2-Bromo-6-(bromomethyl)naphthalene plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It can act as a substrate in various reactions, including nucleophilic substitution and free radical bromination . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. Additionally, it can form covalent bonds with proteins, affecting their structure and function.
Cellular Effects
The effects of 2-Bromo-6-(bromomethyl)naphthalene on cells are multifaceted. It can influence cell signaling pathways by modifying key proteins involved in these pathways. For instance, it may alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of target proteins. This compound can also impact gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes. Furthermore, 2-Bromo-6-(bromomethyl)naphthalene can affect cellular metabolism by inhibiting or activating metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Bromo-6-(bromomethyl)naphthalene exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For example, it may inhibit cytochrome P450 enzymes by forming a covalent bond with the heme group, thereby preventing substrate binding and catalysis. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-(bromomethyl)naphthalene can change over time. The compound is relatively stable under standard conditions, but it may degrade under extreme conditions such as high temperature or exposure to strong oxidizing agents. Long-term exposure to 2-Bromo-6-(bromomethyl)naphthalene in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Bromo-6-(bromomethyl)naphthalene vary with dosage in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which the adverse effects become pronounced, leading to significant tissue damage and organ dysfunction .
Metabolic Pathways
2-Bromo-6-(bromomethyl)naphthalene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form reactive intermediates. These intermediates can further react with cellular nucleophiles, leading to the formation of covalent adducts. The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 2-Bromo-6-(bromomethyl)naphthalene is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells. The compound may also bind to plasma proteins, affecting its distribution and bioavailability .
Subcellular Localization
The subcellular localization of 2-Bromo-6-(bromomethyl)naphthalene is influenced by its chemical properties and interactions with cellular components. It can localize to specific organelles such as the endoplasmic reticulum and mitochondria, where it may exert its effects on enzyme activity and cellular metabolism. Post-translational modifications and targeting signals can also direct the compound to specific subcellular compartments .
属性
IUPAC Name |
2-bromo-6-(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCXTOYNERTOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599650 | |
| Record name | 2-Bromo-6-(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
305798-02-1 | |
| Record name | 2-Bromo-6-(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



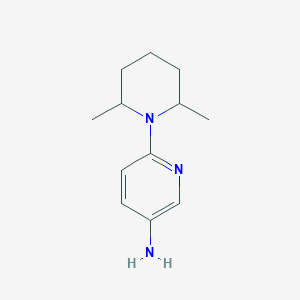
![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid](/img/structure/B1368018.png)
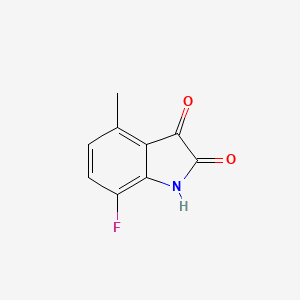

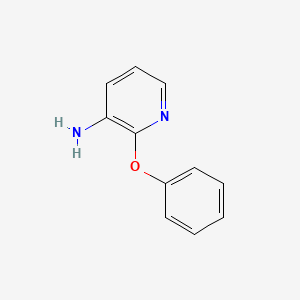
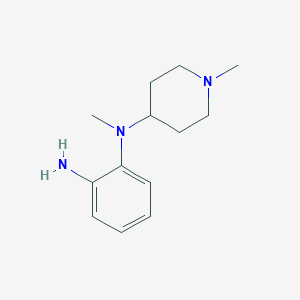

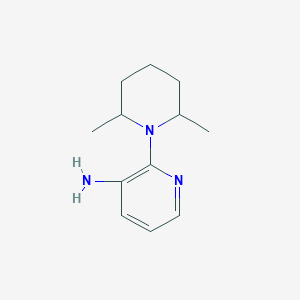

![4-[2-(Dimethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B1368048.png)

